molecular formula C89H123N21O21 B566368 Angiotensinogen (1-14) (rat) CAS No. 110200-37-8

Angiotensinogen (1-14) (rat)

Cat. No.: B566368
CAS No.: 110200-37-8
M. Wt: 1823.089
InChI Key: FFCYBSGRCYFCNM-YXRWNMRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensinogen (1-14) (rat) is a 14-amino acid N-terminal fragment of rat angiotensinogen, the precursor protein in the renin-angiotensin system (RAS). Angiotensinogen is cleaved by renin to produce angiotensin I (Ang I), which is further processed into angiotensin II (Ang II), a key regulator of blood pressure and fluid balance. The rat variant shares structural similarities with human and porcine angiotensinogen (1-14) but exhibits species-specific differences in glycosylation and enzyme affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensinogen (1-14) (rat) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Angiotensinogen (1-14) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product undergoes rigorous quality control to ensure purity and activity.

Chemical Reactions Analysis

Types of Reactions: Angiotensinogen (1-14) (rat) primarily undergoes enzymatic reactions rather than traditional chemical reactions. It is a substrate for the enzyme renin, which cleaves the peptide to produce angiotensin I.

Common Reagents and Conditions:

    Renin: The enzyme that catalyzes the cleavage of Angiotensinogen (1-14) (rat) to produce angiotensin I.

    Buffers: Typically, reactions are carried out in buffered solutions to maintain optimal pH for enzyme activity.

Major Products:

Scientific Research Applications

Angiotensinogen (1-14) (rat) is widely used in scientific research to study the renin-angiotensin system and its role in regulating blood pressure and fluid balance. It is also used in the development of antihypertensive drugs and in research on cardiovascular diseases. Additionally, it serves as a model peptide for studying enzyme-substrate interactions and peptide synthesis techniques .

Mechanism of Action

Angiotensinogen (1-14) (rat) exerts its effects through its role as a substrate for renin. Upon cleavage by renin, it produces angiotensin I, which is further converted to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II is a potent vasoconstrictor that increases blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention .

Comparison with Similar Compounds

Key Features :

  • Sequence : DRVYIHPFHLVIHN (rat-specific) .
  • Molecular Weight: ~1,760 Da (similar to human angiotensinogen (1-14)) .
  • Function : Serves as the primary substrate for renin, initiating the RAS cascade .
  • Regulation : Synthesized in multiple tissues, including liver, brain, and kidneys, with mRNA levels modulated by hormones (e.g., glucocorticoids, estrogens) .

Angiotensinogen Fragments Across Species

Compound Species Sequence Molecular Weight Key Differences
Angiotensinogen (1-14) Rat DRVYIHPFHLVIHN ~1,760 Da Lacks N-glycosylation at Asn14; higher affinity for human renin compared to human angiotensinogen .
Angiotensinogen (1-14) Human DRVYIHPFHLVIHN 1,760.03 Da Contains N-glycosylation at Asn14, reducing renin affinity .
Angiotensinogen (1-14) Porcine DRVYIHPFHLVIHN ~1,760 Da Structural similarity to rat but uncharacterized glycosylation .

Functional Implications :

  • Rat angiotensinogen (1-14) is more efficiently cleaved by renin due to the absence of inhibitory glycosylation at position 14, making it a preferred substrate in cross-species studies .
  • Human angiotensinogen (1-14) requires deglycosylation for optimal renin activity, impacting its role in hypertension models .

Angiotensin-(1-7)

Parameter Angiotensinogen (1-14) (Rat) Angiotensin-(1-7)
Sequence DRVYIHPFHLVIHN Asp-Arg-Val-Tyr-Ile-His-Pro
Molecular Weight ~1,760 Da 899.0 Da
Biological Role RAS initiation Counteracts Ang II effects (vasodilation, anti-inflammatory) .
Therapeutic Use Limited (precursor role) Phase II trials for cancer and cardiovascular diseases .

Key Findings :

  • Angiotensin-(1-7) is a downstream peptide with opposing effects to Ang II, showing cardioprotective and anti-fibrotic properties in rodent models .

Angiotensin-(1-12)

Parameter Angiotensinogen (1-14) (Rat) Angiotensin-(1-12)
Sequence DRVYIHPFHLVIHN Extended N-terminal fragment (exact sequence varies)
Detection Well-characterized Controversial; undetectable in LC-MS/MS studies .
Metabolic Pathway Renin-dependent Proposed ACE/chymase-dependent, but lacks validation .

Key Findings :

  • Angiotensin-(1-12) was initially proposed as an alternative Ang II precursor but is undetectable in renin knockout mice, questioning its physiological relevance .
  • In contrast, angiotensinogen (1-14) is essential for Ang I production, with elevated levels directly linked to hypertension in transgenic rat models .

Angiotensin II

Parameter Angiotensinogen (1-14) (Rat) Angiotensin II
Sequence DRVYIHPFHLVIHN DRVYIHPF
Function Precursor to Ang I Vasoconstriction, aldosterone release
Therapeutic Targeting Rare ACE inhibitors, ARBs widely used .

Key Findings :

  • Angiotensinogen (1-14) overexpression in rat proximal tubular cells induces hypertension and nephropathy, highlighting its upstream role in RAS pathology .
  • Ang II’s effects are mitigated by angiotensinogen (1-14) knockdown or RAS blockade (e.g., losartan) .

Clinical and Research Implications

  • Angiotensinogen (1-14): Transgenic rat models demonstrate its critical role in hypertension and kidney injury, making it a target for gene silencing or renin inhibitors .
  • Angiotensin-(1-7) : Shows promise in reducing chemotherapy toxicity and improving cardiac function in clinical trials .
  • Controversies: Angiotensin-(1-12)’s role remains disputed due to detection challenges, whereas angiotensinogen (1-14) is well-established in RAS activation .

Biological Activity

Angiotensinogen (1-14) is a peptide derived from the rat angiotensinogen precursor, which plays a critical role in the renin-angiotensin system (RAS). This system is essential for regulating blood pressure, fluid balance, and cardiovascular function. The biological activity of Angiotensinogen (1-14) involves its conversion to various angiotensin peptides, particularly Angiotensin II, which has significant physiological effects. This article explores the biological activity of Angiotensinogen (1-14) based on diverse research findings.

Structure and Function

Angiotensinogen (1-14) consists of the first 14 amino acids of the rat angiotensinogen protein. It serves as a substrate for renin, which cleaves it to produce Angiotensin I, subsequently converted to Angiotensin II by angiotensin-converting enzyme (ACE). The sequence of this peptide is crucial for its recognition and processing by enzymes within the RAS.

1. Conversion to Active Peptides

Research indicates that Angiotensinogen (1-14) can be cleaved to form biologically active peptides. Specifically, it is known to be converted into Angiotensin I and subsequently into Angiotensin II:

  • Angiotensin I : The decapeptide produced from Angiotensinogen (1-14) serves as a precursor for Angiotensin II.
  • Angiotensin II : This octapeptide is a potent vasoconstrictor, influencing blood pressure and fluid homeostasis.

Studies have shown that in diabetic rat models, increased levels of intracellular Ang II were associated with elevated angiotensinogen levels, suggesting a feedback mechanism where higher angiotensinogen leads to increased Ang II production .

2. Physiological Implications

The activity of Angiotensinogen (1-14) has been linked to various physiological processes:

  • Blood Pressure Regulation : Elevated levels of Ang II lead to vasoconstriction and increased blood pressure. In hypertensive rat models, the expression of angiotensinogen and its cleavage products was significantly higher .
  • Cardiac Hypertrophy : Chronic exposure to high levels of Ang II can induce cardiac remodeling and hypertrophy. Studies have demonstrated that transgenic rats expressing higher levels of angiotensinogen exhibited increased cardiac mass .

Table 1: Summary of Key Research Findings on Angiotensinogen (1-14)

StudyModelKey Findings
Diabetic RatsIncreased intracellular Ang II correlated with elevated angiotensinogen levels; Aliskiren effectively reduced iAng II levels.
Hypertensive RatsEnhanced expression of Ang-(1-12) in cardiac tissues; Renin-independent mechanisms observed in peptide processing.
Wild-Type RatsNo detectable levels of Ang-(1-12); rapid metabolism of added Ang-(1-12) in human plasma indicated limited biological relevance.

Case Study 1: Diabetic Rat Model

In a study examining the effects of diabetes on cardiac function, researchers induced diabetes in Sprague-Dawley rats using streptozotocin. The results indicated that diabetic rats exhibited significantly elevated intracellular levels of Ang II, which were not normalized by traditional antihypertensive treatments like ACE inhibitors or AT1 receptor blockers. Instead, renin inhibition via Aliskiren showed complete normalization of iAng II levels, highlighting the critical role of angiotensinogen in disease pathology .

Case Study 2: Hypertension and Cardiac Remodeling

Another study focused on spontaneously hypertensive rats demonstrated that increased expression of angiotensinogen led to heightened levels of both Ang-(1-12) and Ang II in cardiac tissues. Immunohistochemical analysis revealed intense staining for these peptides in cardiac myocytes, suggesting a local synthesis pathway independent of renin activity . This finding underscores the potential for targeting angiotensinogen pathways in therapeutic strategies for hypertension.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H123N21O21/c1-9-50(8)74(109-83(125)67(38-54-23-29-59(114)30-24-54)105-85(127)73(49(6)7)108-76(118)61(17-13-31-95-89(91)92)98-75(117)60(90)41-72(115)116)86(128)106-69(40-56-43-94-46-97-56)87(129)110-32-14-18-71(110)84(126)104-66(35-51-15-11-10-12-16-51)80(122)103-68(39-55-42-93-45-96-55)82(124)100-62(33-47(2)3)77(119)99-63(34-48(4)5)78(120)101-64(36-52-19-25-57(112)26-20-52)79(121)102-65(37-53-21-27-58(113)28-22-53)81(123)107-70(44-111)88(130)131/h10-12,15-16,19-30,42-43,45-50,60-71,73-74,111-114H,9,13-14,17-18,31-41,44,90H2,1-8H3,(H,93,96)(H,94,97)(H,98,117)(H,99,119)(H,100,124)(H,101,120)(H,102,121)(H,103,122)(H,104,126)(H,105,127)(H,106,128)(H,107,123)(H,108,118)(H,109,125)(H,115,116)(H,130,131)(H4,91,92,95)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCYBSGRCYFCNM-YXRWNMRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H123N21O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1823.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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